molecular formula C14H13NO5 B6232085 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate CAS No. 2248378-18-7

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate

Cat. No.: B6232085
CAS No.: 2248378-18-7
M. Wt: 275.3
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of solvents such as methanol or acetic acid, and the process may require refluxing to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as preparative thin-layer chromatography (TLC) on silica gel is common to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various amines and hydrazines. Reaction conditions often involve refluxing and the use of solvents like methanol and acetic acid .

Major Products Formed

The major products formed from these reactions include amino-substituted isoindoline derivatives, fused pyrimidinones, quinolizinones, and pyranones .

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate is unique due to its combination of the isoindoline-1,3-dione moiety and the oxolane ring. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2248378-18-7

Molecular Formula

C14H13NO5

Molecular Weight

275.3

Purity

95

Origin of Product

United States

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